molecular formula C8H6ClNO4 B1585271 Methyl 2-chloro-5-nitrobenzoate CAS No. 6307-82-0

Methyl 2-chloro-5-nitrobenzoate

Cat. No.: B1585271
CAS No.: 6307-82-0
M. Wt: 215.59 g/mol
InChI Key: VCYWZLGOWNCJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitrobenzoate when using sodium methoxide.

    Reduction: The major product is 2-chloro-5-aminobenzoate.

    Hydrolysis: The product is 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-5-nitrobenzoate is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-chloro-3-nitrobenzoate
  • Methyl 2-chloro-5-nitrobenzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYWZLGOWNCJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212397
Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-82-0
Record name Methyl 2-chloro-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6307-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6307-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-chloro-5-nitro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitrobenzoic acid (11 g, 54.5 mmol) was dissolved in methanol (100 mL). Conc. H2SO4 (2 mL) was added slowly and the reaction mixture heated to reflux for 4 h. The mixture was concentrated and the residue was allowed to cool to room temperature. It was poured over crushed ice. The organic product was extracted using diethyl ether (2×200 mL). The organic extract was washed with water, 10% aqueous NaHCO3, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (70.0 g, 0.35 mol), 280 ml of methanol and 27 ml of concentrated sulfuric acid is added to a 500 ml, three-necked round-bottom flask equipped with an overhead stirrer and condenser, and the solution is stirred and heated at reflux for 24 hours. After the solution cools, yellow crystals form and are collected by filtration. The product is washed with water and recrystallized from ethyl acetate/hexane to yield 68 percent of yellow crystals: mp 69.5°-70.0°.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-5-nitrobenzoate
Customer
Q & A

Q1: What is the reactivity of Methyl 2-chloro-5-nitrobenzoate with diamines?

A1: this compound demonstrates interesting reactivity with diamines. For instance, it reacts with o-phenylenediamine to yield 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one. [] This reaction highlights the potential of this compound as a building block for synthesizing more complex heterocyclic compounds.

Q2: Can this compound participate in ring contraction reactions?

A2: Yes, research indicates that this compound can be a precursor in ring contraction reactions. Specifically, 2-nitrodibenz[b,e][1,4]diazepin-11(10H)-one, derived from this compound, undergoes a novel ring contraction when treated with DMF-POCl3, yielding 1-(2-dimethylcarbamoyl-4-nitrophenyl)benzimidazole. [] This unusual transformation highlights the unique reactivity of this compound and its derivatives.

Q3: Does this compound exhibit any demethylating properties?

A3: Yes, this compound exhibits demethylating properties when reacting with certain N,N-dimethylhydrazine. [] This reaction leads to the formation of an indazolone derivative, showcasing its ability to cleave methyl groups from specific substrates. This demethylation ability could be of interest for further synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.